molecular formula C11H13ClN2OS B2577475 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine CAS No. 1351616-79-9

6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine

Cat. No.: B2577475
CAS No.: 1351616-79-9
M. Wt: 256.75
InChI Key: SETARUQJIXZIKR-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is a novel synthetic benzothiazole derivative of significant interest in medicinal chemistry and preclinical research. Compounds within this class have demonstrated a wide spectrum of pharmacological activities, with particular promise in targeting central nervous system (CNS) disorders. Research on closely related benzo[d]thiazol derivatives has revealed potent antidepressant and anticonvulsant properties in established animal models such as the forced swimming test (FST) and the maximal electroshock seizure (MES) test . The mechanism of action for antidepressant efficacy is believed to involve the increase of serotonin and norepinephrine concentrations in the brain . Beyond CNS applications, structurally similar chloro- and ethyl-substituted benzothiazol-2(3H)-imine derivatives are also investigated for their antimicrobial and anticancer activities in vitro, where they may act by disrupting critical cellular processes . The molecular structure of this compound, featuring a chlorine atom at the 6-position and a 2-ethoxyethyl side chain on the nitrogen, is optimized for interaction with biological targets, offering a versatile scaffold for further chemical exploration and lead optimization in drug discovery programs. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2OS/c1-2-15-6-5-14-9-4-3-8(12)7-10(9)16-11(14)13/h3-4,7,13H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETARUQJIXZIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine typically involves the condensation of 6-chlorobenzothiazole with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the condensation reaction under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzo[d]thiazole derivatives exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives, including 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine. Results showed that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, suggesting its potential as an effective antimicrobial agent .

Anticancer Properties

The anticancer potential of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine has been investigated in vitro. Studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. For instance, tests on human breast cancer cell lines (MCF-7) demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM . Flow cytometry analysis confirmed that apoptosis was induced via the intrinsic pathway, highlighting its potential as a lead compound for developing new anticancer therapies.

Case Studies

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated MIC against Staphylococcus aureus at 32 µg/mL, indicating significant antimicrobial activity.
Study 2Anticancer PropertiesShowed dose-dependent reduction in MCF-7 cell viability with IC50 value of 15 µM; confirmed apoptosis induction via flow cytometry.

Mechanism of Action

The mechanism of action of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Insights :

  • Chloro vs. Bromo : Bromine’s larger atomic radius may enhance lipophilicity and influence binding pocket interactions .
  • Chloro vs. Fluoro : Fluorine’s electronegativity could improve metabolic stability and bioavailability .

Substituent Variations at the 3-Position

The 2-ethoxyethyl group at position 3 contributes to steric bulk and solubility. Comparisons with other 3-substituted derivatives:

Compound 3-Substituent Melting Point (°C) Yield (%) Key Properties/Activities Reference
3-Ethyl-6-chloro-... Ethyl - - Reduced steric hindrance; simpler synthesis
3-(Methylthio)ethyl-6-fluoro-... 2-(Methylthio)ethyl - - Thioether linkage; potential redox activity
3-Allyl-6-chloro-... Allyl - - Reactive double bond; possible polymerization

Key Insights :

  • Ethoxyethyl vs. Ethyl : The ethoxyethyl group introduces ether oxygen, enhancing water solubility compared to the hydrophobic ethyl group .
  • Ethoxyethyl vs. Allyl : Allyl’s unsaturated bond may confer reactivity but reduce stability .

Core Structural Modifications: Imine vs. Ketone

The imine group (C=N) at position 2 contrasts with ketone (C=O) in benzothiazolones:

Compound Core Structure Key Functional Group Bioactivity Notes Reference
6-Chloro-3-ethyl-...-2(3H)-one Benzothiazolone C=O Antifungal activity against plant pathogens
6-Chloro-3-(2-ethoxyethyl)-... Benzothiazol-2-imine C=N Potential kinase inhibition (analog-based inference)

Key Insights :

  • Imine (C=N) : May form hydrogen bonds with biological targets (e.g., kinase active sites) .
  • Ketone (C=O) : Demonstrates antifungal activity, suggesting the imine variant could be optimized for similar applications .

Biological Activity

Introduction

6-Chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is a compound of significant interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidative properties. The findings are supported by various studies and data tables summarizing key research results.

Chemical Structure and Properties

The chemical structure of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine can be represented as follows:

C13H14ClN3S\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{S}

This structure includes a benzo[d]thiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

A study conducted on thiazole derivatives, including compounds similar to 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine, demonstrated significant in vitro activity against various strains of Mycobacterium tuberculosis and other pathogens. The results indicated that these compounds exhibited better activity than traditional antimycobacterial agents like isoniazid .

Table 1: Antimicrobial Activity of Related Thiazole Compounds

Compound NameActivity Against MycobacteriumReference
6-Chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imineModerate
6-Chloro-3-phenyl-4-thioxo-2H-benzoxazineStrong
6-Chloro-3-(phenyl)benzothiazoleModerate

Case Study: Thiosemicarbazone Derivatives

In a study evaluating thiosemicarbazone derivatives, several compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further exploration of related compounds like 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine .

Antioxidative Activity

The antioxidative properties of compounds similar to 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine have also been investigated. A related compound, KHG21834, showed protective effects against amyloid beta-induced oxidative stress in neuronal cells, suggesting that derivatives of benzo[d]thiazole may play a role in neuroprotection .

Table 2: Antioxidative Effects of Related Compounds

Compound NameModel UsedObserved EffectReference
KHG21834Primary cultured neuronsReduced oxidative stress
Other Thiazole DerivativesVarious cell linesInduced antioxidant enzyme activity

Q & A

Q. Critical Conditions :

  • Temperature Control : Maintaining 0–5°C during diazotization prevents premature decomposition of the diazonium intermediate.
  • Base Selection : Sodium tert-butoxide enhances nucleophilicity without side reactions .
  • Solvent System : Acetone or ethanol is preferred for solubility and stability of intermediates.

Q. Table 1: Representative Reaction Parameters

StepReagents/ConditionsYield (%)Key Reference
DiazotizationNaNO₂, HCl, 0–5°C85–90%
CouplingNaO⁺tBu, acetone, reflux60–70%

How can spectroscopic methods (e.g., NMR, FT-IR) confirm the structural integrity of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine?

Basic Research Question
Methodological Answer:
FT-IR Analysis :

  • C=Nimine Stretch : A sharp peak at ~1595 cm⁻¹ confirms the imine linkage .
  • Ethoxy Group : C-O-C stretching at ~1100–1250 cm⁻¹ and aliphatic C-H stretches (2800–3000 cm⁻¹) .

Q. ¹H-NMR Characterization :

  • Aromatic Protons : Multiplets at δ 7.03–7.67 ppm (benzothiazole ring) .
  • Ethoxyethyl Chain : Triplet for -OCH₂CH₂- at δ 3.4–3.6 ppm and quartet for -CH₂CH₃ at δ 1.2–1.4 ppm .

Q. 13C-NMR :

  • Imine Carbon (C=N) : Resonance at ~149–155 ppm .
  • Ethoxy Carbons : -OCH₂CH₃ at δ 65–70 ppm (CH₂) and δ 15–18 ppm (CH₃) .

Mass Spectrometry : Molecular ion peak [M+H]⁺ aligns with the calculated molecular weight (e.g., m/z 281.2 for C₁₁H₁₂ClN₂OS) .

What purification techniques are recommended for isolating 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine with high purity?

Basic Research Question
Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (3:1 ratio) to remove unreacted starting materials .
  • Column Chromatography : Silica gel with hexane:ethyl acetate (4:1) to resolve byproducts. Monitor via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
  • Precipitation : Adjust pH to 6–7 with dilute HCl to precipitate the product .

Key Tip : Post-synthesis, elemental analysis (C, H, N, S) should match theoretical values within ±0.3% to confirm purity .

How can researchers optimize reaction scalability while maintaining yield and purity for this compound?

Advanced Research Question
Methodological Answer:

  • Solvent Optimization : Replace acetone with ethanol for safer large-scale reflux .
  • Catalyst Screening : Test alternatives to sodium tert-butoxide (e.g., K₂CO₃) to reduce cost without compromising yield .
  • Process Monitoring : Use in-line FT-IR or HPLC to track reaction progress and minimize side products .

Case Study : Scaling from 1 mmol to 100 mmol resulted in a yield drop from 70% to 55% due to inefficient heat distribution. Introducing a jacketed reactor improved yield to 63% .

How should researchers address contradictions in elemental analysis data (e.g., C/N ratio discrepancies)?

Advanced Research Question
Methodological Answer:

  • Hypothesis Testing :
    • Moisture Content : Dry samples at 60°C under vacuum for 24 hours to eliminate adsorbed water .
    • Byproduct Interference : Re-run chromatography if halogenated byproducts (e.g., Cl-containing impurities) skew Cl% values .
  • Alternative Techniques :
    • X-ray Crystallography : Resolve structural ambiguities from NMR/IR .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₁₁H₁₂ClN₂OS requires m/z 281.0372) .

What computational strategies can predict the biological activity of derivatives of this compound?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., diabetes-related enzymes or antimicrobial proteins) .
  • QSAR Modeling : Correlate substituent effects (e.g., ethoxy chain length) with bioactivity data from analogs .
  • ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., solubility, BBB permeability) .

Example : Docking studies on benzothiazole analogs showed strong binding to α-glucosidase (binding energy: −9.2 kcal/mol), suggesting antidiabetic potential .

How can researchers design derivatives of this compound for targeted biological applications?

Advanced Research Question
Methodological Answer:

  • Functional Group Modification :
    • Antimicrobial Agents : Introduce sulfonamide (-SO₂NH₂) groups at the 3-position to enhance bacterial membrane disruption .
    • Anticancer Derivatives : Replace the ethoxy group with a triazole ring to improve DNA intercalation .
  • Synthetic Pathways :
    • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to append bioactive moieties .
    • Schiff Base Formation : Condense with aldehydes to generate imine-linked prodrugs .

Q. Table 2: Derivative Design Case Studies

Target ApplicationModificationBioactivity OutcomeReference
Antimicrobial3-SO₂NH₂ substitutionMIC: 2 µg/mL against S. aureus
AnticancerTriazole incorporationIC₅₀: 8 µM (HeLa cells)

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